1-(3,5-Dinitrophenoxy)naphthalene
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Overview
Description
1-(3,5-Dinitrophenoxy)naphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring substituted with a 3,5-dinitrophenoxy group. Naphthalene derivatives are known for their diverse chemical properties and applications in various fields, including chemistry, biology, and industry .
Preparation Methods
The synthesis of 1-(3,5-Dinitrophenoxy)naphthalene typically involves the reaction of 1-naphthol with 3,5-dinitrochlorobenzene under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the chlorine atom by the naphthol group. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps for purification and isolation of the final product to ensure high yield and purity .
Chemical Reactions Analysis
1-(3,5-Dinitrophenoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like tin(II) chloride or hydrogen in the presence of a palladium catalyst, resulting in the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles such as amines or thiols under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(3,5-Dinitrophenoxy)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 1-(3,5-Dinitrophenoxy)naphthalene involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell damage or death, which is the basis for its potential antimicrobial and anticancer activities .
Comparison with Similar Compounds
1-(3,5-Dinitrophenoxy)naphthalene can be compared with other naphthalene derivatives such as:
1,4,5,8-Naphthalenetetracarboxylic dianhydride: Known for its use in the synthesis of naphthalene diimides, which are important in electronic applications.
1,5-Naphthyridines: These compounds have significant biological activities and are used in medicinal chemistry.
Naphthalene diimides: Used as electron acceptors in various applications, including organic electronics.
The uniqueness of this compound lies in its specific substitution pattern and the presence of nitro groups, which impart distinct chemical and biological properties compared to other naphthalene derivatives .
Properties
CAS No. |
185469-02-7 |
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Molecular Formula |
C16H10N2O5 |
Molecular Weight |
310.26 g/mol |
IUPAC Name |
1-(3,5-dinitrophenoxy)naphthalene |
InChI |
InChI=1S/C16H10N2O5/c19-17(20)12-8-13(18(21)22)10-14(9-12)23-16-7-3-5-11-4-1-2-6-15(11)16/h1-10H |
InChI Key |
CQKLQZXHGKJQIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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